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5-((M-tolyloxy)methyl)furan-2-carbaldehyde
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Overview
Description
5-((M-tolyloxy)methyl)furan-2-carbaldehyde is an organic compound with the molecular formula C13H12O3. It is a derivative of furan, a heterocyclic organic compound, and contains a furan ring substituted with a tolyloxy group and a formyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((M-tolyloxy)methyl)furan-2-carbaldehyde typically involves the reaction of 5-hydroxymethylfurfural with m-tolyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
5-((M-tolyloxy)methyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tolyloxy group can undergo nucleophilic substitution reactions, where the tolyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 5-((M-tolyloxy)methyl)furan-2-carboxylic acid.
Reduction: 5-((M-tolyloxy)methyl)furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
5-((M-tolyloxy)methyl)furan-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, which can be used in drug discovery and development.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-((M-tolyloxy)methyl)furan-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the tolyloxy group can enhance the compound’s binding affinity and specificity for certain targets, thereby influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
5-((4-Chlorophenoxy)methyl)furan-2-carbaldehyde: Similar structure but with a chlorophenoxy group instead of a tolyloxy group.
5-((4-Methoxyphenoxy)methyl)furan-2-carbaldehyde: Contains a methoxyphenoxy group instead of a tolyloxy group.
Uniqueness
5-((M-tolyloxy)methyl)furan-2-carbaldehyde is unique due to the presence of the tolyloxy group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable intermediate in organic synthesis and drug development .
Properties
Molecular Formula |
C13H12O3 |
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Molecular Weight |
216.23 g/mol |
IUPAC Name |
5-[(3-methylphenoxy)methyl]furan-2-carbaldehyde |
InChI |
InChI=1S/C13H12O3/c1-10-3-2-4-11(7-10)15-9-13-6-5-12(8-14)16-13/h2-8H,9H2,1H3 |
InChI Key |
RCTBDWLEUZOFNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=CC=C(O2)C=O |
Origin of Product |
United States |
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